molecular formula C12H16ClNO3 B2616537 tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate CAS No. 199296-13-4

tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate

Cat. No.: B2616537
CAS No.: 199296-13-4
M. Wt: 257.71
InChI Key: QPUZLSOKJSKYQX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-2-hydroxybenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-hydroxy-2-hydroxyphenylmethyl carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug or drug precursor.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition.

    Modulating signaling pathways: The phenolic and chloro groups can interact with cellular receptors and signaling molecules, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(4-hydroxyphenyl)methyl]carbamate
  • tert-Butyl N-[(4-bromophenyl)methyl]carbamate
  • tert-Butyl N-[(4-iodophenyl)methyl]carbamate

Uniqueness

tert-Butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate is unique due to the presence of both a chloro and a hydroxyl group on the phenyl ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUZLSOKJSKYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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